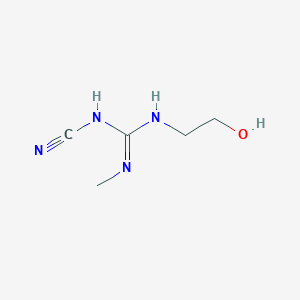![molecular formula C36H26N4Na2O10S3 B14477732 2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt CAS No. 71701-30-9](/img/structure/B14477732.png)
2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt is a complex organic compound with significant applications in various fields. It is known for its vibrant color properties and is commonly used as a dye. The compound’s molecular formula is C34H26N4O16S4.4Na, and it has a molecular weight of 966.82 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt involves multiple steps. The process typically starts with the diazotization of 3,3’-dimethyl-4’-amino-1,1’-biphenyl, followed by coupling with 4-hydroxy-2,7-naphthalenedisulfonic acid. The final step involves the sulfonation of the phenyl group to introduce the phenylsulfonyl group .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The phenylsulfonyl group enhances its solubility and stability, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
- 1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt is unique due to its complex structure, which imparts distinct color properties and enhances its stability and solubility. These features make it particularly valuable in applications requiring high-performance dyes .
Propriétés
Numéro CAS |
71701-30-9 |
|---|---|
Formule moléculaire |
C36H26N4Na2O10S3 |
Poids moléculaire |
816.8 g/mol |
Nom IUPAC |
disodium;3-[[4-[4-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H28N4O10S3.2Na/c1-22-18-24(8-16-32(22)38-37-27-10-12-28(13-11-27)50-53(48,49)29-6-4-3-5-7-29)25-9-17-33(23(2)19-25)39-40-35-34(52(45,46)47)21-26-20-30(51(42,43)44)14-15-31(26)36(35)41;;/h3-21,41H,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
Clé InChI |
BCVVFDBXXWKNJU-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)



![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)


![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)


![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)

